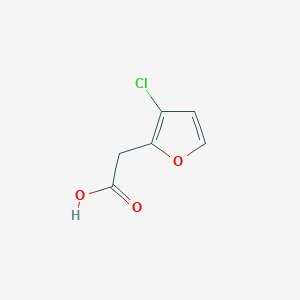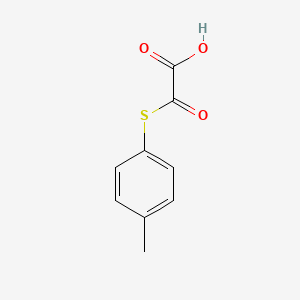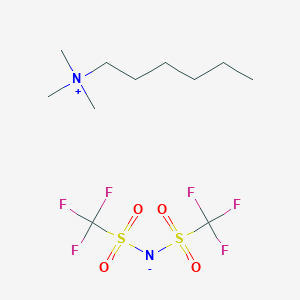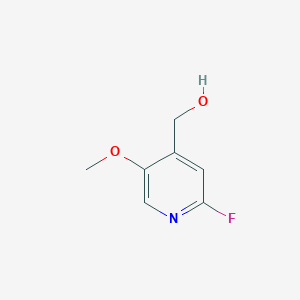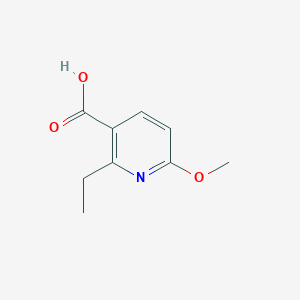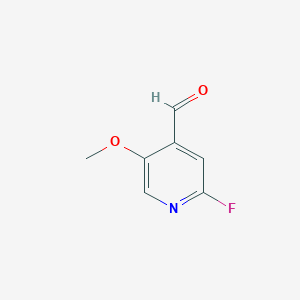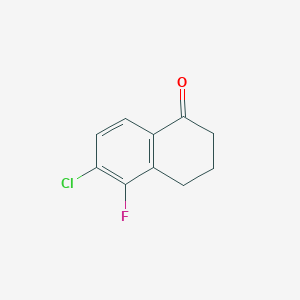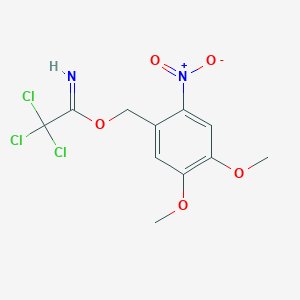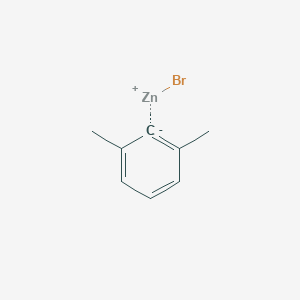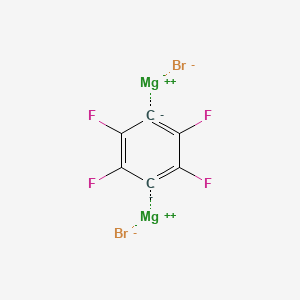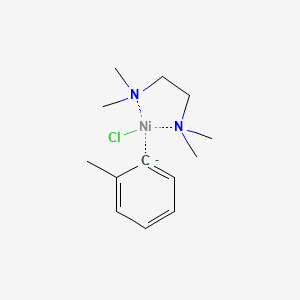
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II):
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) typically involves the reaction of nickel(II) chloride with 2-methylphenylmagnesium bromide in the presence of N,N,N’,N’-tetramethyl-1,2-ethylenediamine . The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(I) complexes.
Substitution: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Ligand substitution reactions often require phosphines or amines as reagents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: Various nickel complexes with different ligands.
Scientific Research Applications
Chemistry: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions .
Biology and Medicine: biological systems and medicine . Its ability to form stable complexes with various ligands makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates . Its catalytic properties are leveraged to improve the efficiency and selectivity of chemical processes .
Mechanism of Action
The mechanism by which Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) exerts its effects involves the formation of nickel complexes with various ligands. These complexes can participate in oxidative addition , reductive elimination , and transmetalation reactions, which are key steps in many catalytic cycles . The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparison with Similar Compounds
- Chloro(phenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II)
- Chloro(2,4-dimethylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II)
- Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)palladium(II)
Uniqueness: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) is unique due to its specific ligand environment and nickel center , which provide distinct catalytic properties. Its ability to form stable complexes with a variety of ligands makes it versatile for different catalytic applications .
Properties
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2Ni- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
